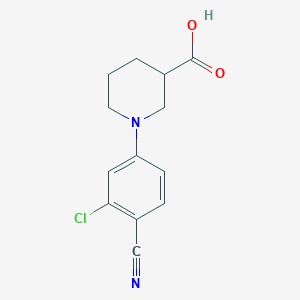
1-(3-Chloro-4-cyanophenyl)piperidine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chloro-4-cyanophenyl)piperidine-3-carboxylic acid is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a chloro and a cyano group on the phenyl ring, along with a piperidine ring substituted at the 3-position with a carboxylic acid group. It is used in various scientific research applications due to its unique chemical properties.
准备方法
合成路线及反应条件
1-(3-氯-4-氰基苯基)哌啶-3-羧酸的合成通常涉及以下步骤:
哌啶环的形成: 哌啶环可以通过1,2-二胺衍生物与锍盐的环化反应合成.
苯环的引入: 带有氯和氰基取代基的苯环可以通过铃木-宫浦偶联反应引入,该反应涉及使用硼试剂和钯催化剂.
羧化: 羧酸基团可以通过使用二氧化碳或其他羧化剂的羧化反应引入。
工业生产方法
1-(3-氯-4-氰基苯基)哌啶-3-羧酸的工业生产可能涉及使用优化反应条件的大规模合成,以确保高收率和纯度。这包括使用连续流反应器和自动化合成平台来简化生产过程。
化学反应分析
反应类型
1-(3-氯-4-氰基苯基)哌啶-3-羧酸经历各种化学反应,包括:
氧化: 该化合物可以用氧化剂(如高锰酸钾或过氧化氢)氧化。
还原: 还原反应可以使用还原剂(如氢化铝锂或硼氢化钠)进行。
取代: 苯环上的氯原子可以与亲核试剂(如胺或硫醇)发生亲核取代反应。
常用试剂和条件
氧化: 酸性或碱性介质中的高锰酸钾。
还原: 无水醚中的氢化铝锂。
取代: 存在碱(如氢氧化钠)的胺类亲核试剂。
形成的主要产物
氧化: 形成羧酸或酮。
还原: 形成醇或胺。
取代: 形成取代的苯基衍生物。
科学研究应用
Potential Therapeutic Applications
Research indicates that compounds containing piperidine rings often exhibit significant biological activities, including anti-cancer properties. The specific biological activities of 1-(3-Chloro-4-cyanophenyl)piperidine-3-carboxylic acid are still under investigation, but preliminary studies suggest it may interact with various biological targets:
- Cancer Treatment : Compounds similar to this compound have been evaluated for their cytotoxic effects against hematological cancers. For instance, studies on structurally related compounds demonstrated their ability to inhibit the growth of multiple myeloma and leukemia cell lines by promoting apoptosis through upregulation of genes like p53 and Bax .
Binding Affinity Studies
Interaction studies are crucial for understanding how this compound binds to specific receptors or enzymes. Such studies typically involve:
- Molecular Docking Simulations : These computational methods predict how the compound interacts with target proteins, providing insights into its potential efficacy as a therapeutic agent .
Case Studies and Research Findings
Several studies have documented the potential applications of compounds related to this compound:
- A study demonstrated that derivatives of piperidine exhibited significant cytotoxic effects in cancer cell lines, confirming the importance of structural modifications in enhancing therapeutic efficacy .
- Molecular docking analyses have shown that such compounds can effectively bind to specific cancer-related proteins, suggesting their potential as targeted therapies .
作用机制
The mechanism of action of 1-(3-Chloro-4-cyanophenyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the chloro and cyano groups can influence its binding affinity and specificity towards these targets.
相似化合物的比较
1-(3-氯-4-氰基苯基)哌啶-3-羧酸可以与其他哌啶衍生物进行比较,例如:
哌啶-3-羧酸: 缺少氯和氰基取代基,导致不同的化学性质和生物活性。
4-氯-3-氰基苯基衍生物: 类似的苯环取代,但不同的杂环核心,导致反应性和应用方面的差异。
1-(3-氯-4-氰基苯基)哌啶-3-羧酸的独特性在于其特定的取代模式,赋予其独特的化学和生物学性质。
生物活性
1-(3-Chloro-4-cyanophenyl)piperidine-3-carboxylic acid, a compound of significant interest in medicinal chemistry, exhibits various biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications, supported by research findings and data tables.
- Molecular Formula : C13H14ClN2O2
- Molecular Weight : 270.72 g/mol
- IUPAC Name : (3S)-1-(3-chloro-4-cyanophenyl)piperidine-3-carboxylic acid
Synthesis Methods
The synthesis of this compound typically involves:
- Formation of the Piperidine Ring : Cyclization reactions using appropriate precursors.
- Substitution Reaction : Introduction of the chloro and cyanophenyl groups through nucleophilic substitutions.
Biological Activity Overview
Research indicates that this compound interacts with various biological targets, leading to diverse pharmacological effects:
This compound is believed to exert its effects by modulating specific receptor pathways, including:
- Integrin Modulation : Influences cell adhesion and migration, which are critical in cancer metastasis.
- Antiviral Activity : Exhibits potential against viral infections by interfering with viral replication processes.
Antiviral Activity
In a study assessing antiviral properties, derivatives of piperidine compounds were screened for efficacy against HIV and other viruses. The results indicated that compounds similar to this compound showed significant protective effects against viral strains like CVB-2 and HSV-1, with a 50% cytotoxic concentration (CC50) around 92 µM in Vero cells .
Anticancer Potential
A structure-activity relationship (SAR) analysis revealed that the presence of electron-withdrawing groups such as chlorine enhances the antiproliferative activity of piperidine derivatives. In vitro studies demonstrated that compounds with similar structural frameworks exhibited promising activity against various cancer cell lines .
Data Table: Summary of Biological Activities
属性
分子式 |
C13H13ClN2O2 |
|---|---|
分子量 |
264.71 g/mol |
IUPAC 名称 |
1-(3-chloro-4-cyanophenyl)piperidine-3-carboxylic acid |
InChI |
InChI=1S/C13H13ClN2O2/c14-12-6-11(4-3-9(12)7-15)16-5-1-2-10(8-16)13(17)18/h3-4,6,10H,1-2,5,8H2,(H,17,18) |
InChI 键 |
NQBHMJZCICCFNB-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CN(C1)C2=CC(=C(C=C2)C#N)Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















